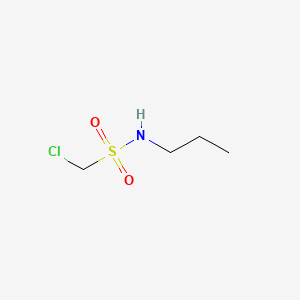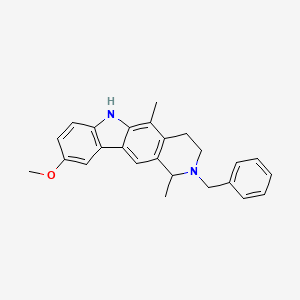
((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid: is a complex organic compound known for its unique structural properties and diverse applications. It is characterized by the presence of anthraquinone and sulfonic acid groups, which contribute to its reactivity and functionality in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid typically involves the reaction of anthraquinone derivatives with sulfonic acid groups under controlled conditions. One common method includes the sulfonation of anthraquinone followed by amination to introduce the amino group. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate certain biochemical pathways .
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context. Its sulfonic acid group allows it to form strong interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Anthraquinone: Shares the anthraquinone core but lacks the sulfonic acid group.
Sulfanilic Acid: Contains the sulfonic acid group but lacks the anthraquinone structure.
Aminoanthraquinone: Similar structure but with different functional groups.
Uniqueness: The uniqueness of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid lies in its combination of anthraquinone and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
94087-00-0 |
|---|---|
Molekularformel |
C20H13NO7S |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C20H13NO7S/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24/h1-9,21-22,25H,(H,26,27,28) |
InChI-Schlüssel |
WEFQTBBVPISSDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



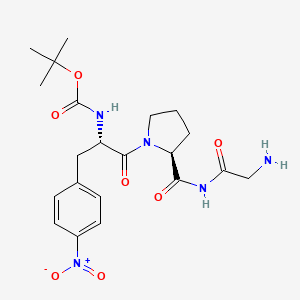

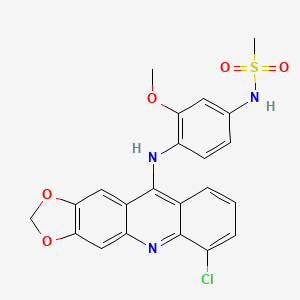

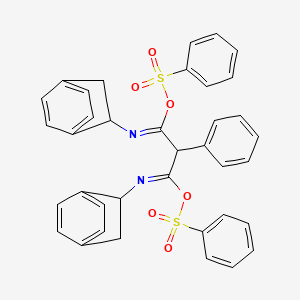

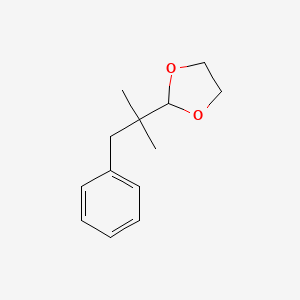
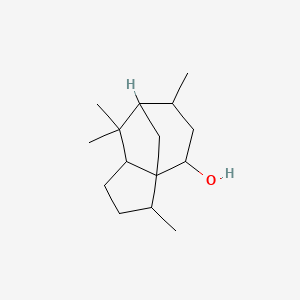
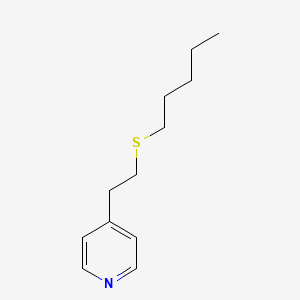
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
